4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4OS/c1-20(2)15-17-7-9-5-11(3-4-12(9)19-15)18-14(21)13-6-10(16)8-22-13/h6-8,11H,3-5H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHRNCHDFXZWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex molecular structure characterized by the following components:
- A bromine atom at the 4-position.
- A dimethylamino group attached to a tetrahydroquinazoline moiety.
- A thiophene ring linked to a carboxamide functional group.
The molecular formula can be represented as with a molecular weight of approximately 356.26 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial , anticancer , and insecticidal properties.
Antimicrobial Activity
Research indicates that compounds within the tetrahydroquinazoline class exhibit significant antimicrobial effects. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Properties
Several studies have investigated the anticancer potential of tetrahydroquinazoline derivatives. For example:
- A study demonstrated that certain derivatives exhibited cytotoxicity against multiple cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM .
- The mechanism of action appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a chemotherapeutic agent.
Insecticidal Activity
The insecticidal properties of related tetrahydroquinazolines have been documented, indicating that these compounds can effectively control pest populations in agricultural settings. The mode of action typically involves interference with neurotransmitter systems in insects .
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds in this class may inhibit key enzymes involved in cellular metabolism.
- Disruption of Membrane Integrity : The interaction with microbial membranes may lead to increased permeability and cell death.
- Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways leading to cell death.
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of similar compounds containing the tetrahydroquinazoline structure. For instance, derivatives of 4-bromophenyl-thiazol-2-amine have shown promising in vitro antimicrobial activity against various bacterial strains and fungi. These derivatives were tested using the turbidimetric method, revealing that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
Case Study: Synthesis and Evaluation
- Synthesis : The synthesis typically involves multi-step reactions where starting materials are transformed through nucleophilic substitutions and cyclization processes.
- Evaluation : Compounds were evaluated against standard microbial strains using methods like the disk diffusion assay and minimum inhibitory concentration (MIC) determination.
Anticancer Activity
The anticancer potential of 4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide has been investigated through various in vitro assays targeting cancer cell lines such as MCF7 (human breast adenocarcinoma). The results indicate that compounds with similar structural features can inhibit cell proliferation effectively.
Case Study: Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between synthesized compounds and their target receptors. For example:
- Target : Estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7).
- Methodology : The binding affinity was assessed using software like Schrodinger v11.5, which provided insights into the molecular interactions at the active sites of the receptors .
Comparative Analysis with Related Compounds
To provide a clearer understanding of the efficacy of this compound compared to other similar compounds, a comparative analysis can be presented in tabular form:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| Compound A | Moderate | High | Enzyme Inhibition |
| Compound B | High | Moderate | Apoptosis Induction |
| 4-bromo-N-[...] | High | High | Dual Mechanism |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other tetrahydroquinazoline derivatives and brominated heterocycles. Key analogues include:
Reactivity and Functional Group Analysis
- Bromine Reactivity : The bromine in the target compound is positioned on the thiophene ring, which is less reactive toward nucleophilic substitution compared to aromatic bromine in imidazo-thiadiazoles (). This difference is attributed to the electron-rich thiophene stabilizing the C–Br bond .
- Amine Functionality: The dimethylamino group in the quinazoline core enhances solubility in polar solvents (e.g., DMSO) and may participate in hydrogen bonding, similar to phenyl-substituted analogues ().
Pharmacological Potential
While direct pharmacological data for the target compound are unavailable, related tetrahydroquinazoline derivatives exhibit kinase inhibitory activity (e.g., EGFR, VEGFR) and CNS penetration. Brominated thiophenes, such as those in , are explored for their anticancer and antimicrobial properties due to their halogen-mediated hydrophobic interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
